(2R)-piperidine-2-carbonitrile hemioxalate
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Overview
Description
(2R)-piperidine-2-carbonitrile hemioxalate is a chemical compound with the molecular formula C10H14N4O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-piperidine-2-carbonitrile hemioxalate typically involves the reaction of piperidine derivatives with cyanide sources under controlled conditions. One common method involves the use of piperidine-2-carbonitrile as a starting material, which is then reacted with oxalic acid to form the hemioxalate salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using crystallization or other separation techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R)-piperidine-2-carbonitrile hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of piperidine.
Reduction: Piperidine-2-amine derivatives.
Substitution: Various substituted piperidine compounds depending on the nucleophile used.
Scientific Research Applications
(2R)-piperidine-2-carbonitrile hemioxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-piperidine-2-carbonitrile hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Properties
Molecular Formula |
C14H22N4O4 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
oxalic acid;(2R)-piperidine-2-carbonitrile |
InChI |
InChI=1S/2C6H10N2.C2H2O4/c2*7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h2*6,8H,1-4H2;(H,3,4)(H,5,6)/t2*6-;/m11./s1 |
InChI Key |
KDTSPGXIUDSRCB-GOPSZHOCSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C#N.C1CCN[C@H](C1)C#N.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CCNC(C1)C#N.C1CCNC(C1)C#N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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